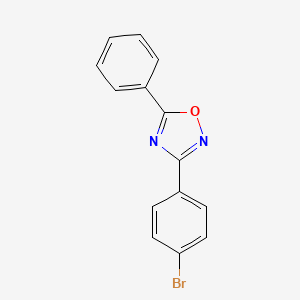

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNCUMZRRDBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424230 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65004-19-5 | |

| Record name | 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of 4-Bromobenzohydrazide with Benzonitrile Using Phosphorus Oxychloride

A commonly employed method for synthesizing 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole involves the reaction of 4-bromobenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction proceeds via cyclization to form the oxadiazole ring.

- Reactants: 4-bromobenzohydrazide and benzonitrile

- Reagent: Phosphorus oxychloride (POCl₃) as dehydrating agent

- Solvent: Anhydrous conditions, typically POCl₃ acts both as reagent and solvent

- Temperature: Elevated temperatures, generally 100–150°C

- Mechanism: Formation of an intermediate hydrazone followed by cyclodehydration to yield the 1,2,4-oxadiazole ring

- High ring closure efficiency

- Requires careful control of temperature and moisture exclusion

- Moderate to good yields reported

- Purification typically involves recrystallization or chromatography

Amidoxime and Carboxylic Acid Derivatives Cyclization

Another widely used approach for 1,2,4-oxadiazole synthesis, applicable to this compound, is the heterocyclization of amidoximes with activated carboxylic acid derivatives (esters, acid chlorides, or anhydrides).

- Step 1: Synthesis of amidoxime from the corresponding nitrile (e.g., 4-bromobenzonitrile) by reaction with hydroxylamine

- Step 2: Cyclization of amidoxime with phenylacetic acid derivatives or benzoic acid derivatives activated by coupling reagents such as EDC, DCC, CDI, TBTU, or T3P

- Catalysts: Pyridine or tetrabutylammonium fluoride (TBAF) may be used to improve yields

- Solvent: Commonly dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof

- Temperature: Room temperature to reflux conditions depending on reagents and catalysts

- Mild reaction conditions

- Versatility in substituent introduction

- Allows for structural diversity in the oxadiazole ring

- Sometimes low to moderate yields

- Purification can be challenging due to side products

- Reaction times vary from several hours to days

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form 1,2,4-oxadiazoles.

- Starting Materials: Nitrile oxides generated in situ and nitriles such as benzonitrile or 4-bromobenzonitrile

- Catalysts: Platinum(IV) complexes have been reported to catalyze this reaction under mild conditions

- Conditions: Mild temperatures, often room temperature to moderate heating

- Challenges:

- Poor solubility of starting materials

- Formation of side products such as 1,2,5-oxadiazole-2-oxides due to nitrile oxide dimerization

- Expensive catalysts and sometimes low yields

- Despite innovative catalyst use, this approach remains less practical for large-scale synthesis due to cost and yield issues.

One-Pot Synthesis Using Amidoximes and Methyl/Ethyl Esters in Superbase Media

- A one-pot synthetic procedure has been developed using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium such as sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO) at room temperature.

- Reaction times range from 4 to 24 hours with yields varying from 11% to 90%.

- This method allows for simple purification and is adaptable to various substituents, including 4-bromo groups.

- Mild reaction conditions

- Avoids harsh dehydrating agents

- Potential for diverse analog synthesis

- Variable yields depending on substrate

- Longer reaction times compared to dehydrating agent methods

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the cyclization reactions leading to 1,2,4-oxadiazoles, including this compound.

- Significant reduction in reaction time (from 48 hours to less than 6 hours)

- Yields exceeding 90% reported

- Improved energy efficiency and reaction control

- Requires specialized microwave reactors

- Optimization of power and time critical to avoid decomposition

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with POCl₃ | 4-bromobenzohydrazide + benzonitrile | 100–150°C, anhydrous | Moderate to High | Efficient ring closure, well-established | Requires moisture control, harsh reagent |

| Amidoxime + Activated Carboxylic Acid | Amidoxime + acid chloride/ester | RT to reflux, catalysts | Low to Moderate | Mild conditions, versatile | Purification challenges, longer times |

| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile | Mild, Pt(IV) catalyst | Low | Mild conditions | Expensive catalyst, side products |

| One-Pot Amidoxime + Ester in Superbase | Amidoxime + methyl/ethyl ester | RT, NaOH/DMSO | 11–90 | Mild, simple purification | Variable yields, longer reaction times |

| Microwave-Assisted Cyclization | Similar to POCl₃ method | Microwave irradiation | >90 | Fast, energy efficient | Requires microwave equipment |

Research Findings and Notes

- The cyclization of 4-bromobenzohydrazide with benzonitrile in POCl₃ remains a classical and reliable route for synthesizing this compound, with good yields and straightforward purification steps.

- Amidoxime-based methods offer flexibility in substituent variation but may require optimization for yield and purity.

- The 1,3-dipolar cycloaddition approach, while conceptually attractive, is less practical due to catalyst cost and side reactions.

- Recent one-pot methods using superbase media provide greener alternatives with mild conditions but may need longer reaction times.

- Microwave-assisted synthesis is promising for rapid and high-yield production, suitable for scale-up with proper equipment.

Biologische Aktivität

3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its anticancer properties, antibacterial effects, and potential mechanisms of action.

Overview of Oxadiazole Derivatives

Oxadiazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties. The 1,2,4-oxadiazole derivatives have shown promising results in various biological assays, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects. The structural modifications of oxadiazoles can lead to enhanced biological activity and specificity for various molecular targets.

Anticancer Properties

Numerous studies have reported the anticancer potential of this compound and its derivatives. For instance:

- In vitro Studies : A derivative with similar structural features exhibited significant cytotoxicity against various cancer cell lines. For example, compounds derived from 1,2,4-oxadiazoles demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Studies have shown that these compounds can activate apoptotic pathways by increasing p53 expression and cleaving caspase-3 in treated cells .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored:

- Activity Against Bacteria : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition zones comparable to standard antibiotics like ofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Modifications in the phenyl rings or the introduction of electron-withdrawing or electron-donating groups can enhance their potency:

| Compound Structure | Activity Type | IC50 Values (µM) |

|---|---|---|

| 1-(p-Cl) | Anticancer | 0.010 - 18.50 |

| 2-(p-NO2) | Antibacterial | Varies by strain |

| 3-(p-Br) | Anticancer | 0.12 - 2.78 |

Case Study 1: Anticancer Evaluation

A study evaluated a series of substituted oxadiazoles for their anticancer activity against multiple cell lines. The most potent compound exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), highlighting the importance of specific substituents on the phenyl rings for enhancing activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to understand the binding interactions between oxadiazole derivatives and estrogen receptors in breast cancer cells. These studies revealed that certain substitutions could enhance binding affinity and selectivity towards the receptor, suggesting a potential therapeutic application in hormone-dependent cancers .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-Cancer Activity

One of the prominent applications of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole derivatives is in cancer treatment. Several studies have demonstrated their efficacy as anti-cancer agents. For instance, derivatives of this compound have shown promising results against breast cancer cell lines, particularly when combined with established chemotherapeutic agents like Imatinib. Molecular docking studies revealed effective binding to estrogen receptors, indicating a mechanism for their cytotoxicity against cancer cells .

Anti-Inflammatory and Analgesic Properties

Research has also highlighted the anti-inflammatory and analgesic properties of this compound. A series of oxadiazole derivatives were synthesized and evaluated for their biological activities. Notably, compounds with specific substitutions exhibited significant anti-inflammatory effects comparable to standard drugs like indomethacin. The presence of 3,4-dimethoxyphenyl or 4-chlorophenyl substitutions was linked to enhanced activity .

Toxicity and Pharmacokinetics

The toxicity profiles and pharmacokinetic properties (ADME) of these compounds have been assessed, showing a favorable safety profile in preliminary studies. These findings are crucial for further clinical development and understanding the therapeutic window of these compounds .

Materials Science

Organic Light Emitting Diodes (OLEDs)

this compound is also utilized in developing organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for applications in display technology and lighting solutions. The compound's ability to emit light efficiently contributes to energy savings compared to traditional lighting technologies .

Fluorescent Dyes

In materials science, this oxadiazole derivative serves as a building block for fluorescent dyes used in biological imaging. These dyes enhance the visibility of cellular structures in diagnostic applications, thereby facilitating advanced research in cellular biology and diagnostics .

Polymer Chemistry

The compound is employed as a precursor in synthesizing advanced polymers with specific thermal and mechanical properties. These polymers are vital for various applications, including coatings that require enhanced durability and resistance to environmental factors .

Comprehensive Data Table

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Modifications

- 3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole (Compound 17) : The methoxy group at the para position is electron-donating, enhancing solubility compared to the bromine-substituted analog. However, this reduces electrophilic reactivity, resulting in a lower synthetic yield (40%) compared to brominated derivatives .

- 3-(4-Fluorophenyl)-5-(3-cyanophenyl)-1,2,4-oxadiazole (Compound 16): The fluorine atom (smaller and more electronegative than bromine) and cyano group increase polarity, leading to higher yields (63%) due to improved reaction kinetics .

- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole : The methyl group improves lipophilicity, making it suitable for membrane permeability studies. Its molecular weight (236.27 g/mol) is lower than the brominated analog (323.17 g/mol), affecting crystallization behavior .

Spectral Properties

- Bathochromic Shift : The 1,2,4-oxadiazole ring’s aromaticity, combined with electron-withdrawing bromine, induces a bathochromic shift in UV-Vis spectra compared to methoxy or methyl-substituted analogs. For example, 3,5-diphenyl-1,2,4-oxadiazole derivatives exhibit λmax values shifted by ~20–30 nm due to extended conjugation .

- Fluorescence : In 5-(2-hydroxyphenyl)-3-phenyl-1,2,4-oxadiazole, the hydroxyl group enables excited-state intramolecular proton transfer (ESIPT), resulting in dual fluorescence. In contrast, 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole lacks such proton-donating groups, showing only single-band emission .

Comparison with Isomeric Oxadiazoles

1,3,4-Oxadiazole Isomers

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (3n) : This isomer exhibits a 50% synthetic yield under similar conditions, highlighting the influence of ring structure on reaction efficiency. The 1,3,4-oxadiazole core may offer reduced steric hindrance during cyclization .

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (5a) : Achieves a higher yield (93%) due to optimized pathways using tetrazole and benzoic acid derivatives, suggesting greater thermodynamic stability of the 1,3,4-oxadiazole framework .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole, and what methodological considerations are critical for optimizing yield?

- The compound is typically synthesized via cyclization reactions involving precursors like tetrazoles and acylating agents. For example, a general flow procedure involves reacting 5-(4-bromophenyl)-1H-tetrazole with a substituted benzoic acid derivative (e.g., phenylacetic acid) using coupling agents such as DIC (N,N'-diisopropylcarbodiimide) in a solvent mixture of DCM/DMF (9:1). Key considerations include stoichiometric ratios (e.g., 1.00 equiv. tetrazole to 1.00 equiv. acylating agent), reaction time (48–72 hours under reflux), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) is essential for confirming molecular structure, particularly the oxadiazole ring protons (δ 8.2–8.6 ppm for aromatic protons) and bromophenyl substituents. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of analogous oxadiazole derivatives, where bond lengths (e.g., C–N = 1.32–1.35 Å) and dihedral angles (e.g., 5–10° between aromatic rings) are critical . HOMO-LUMO analysis (via UV-Vis or computational methods) can further elucidate electronic properties, with reported values of ~6.2 eV (HOMO) and ~2.4 eV (LUMO) for similar structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- The compound is classified as harmful upon inhalation, skin contact, or ingestion. Key safety measures include:

- Use of PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Storage in airtight containers away from heat and moisture.

- Emergency protocols: Immediate washing with water for skin contact, medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound derivatives?

- Discrepancies in NMR or XRD data may arise from polymorphism, solvent effects, or impurities. To address this:

- Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Perform DFT calculations to compare theoretical and experimental spectra.

- Use SC-XRD (single-crystal X-ray diffraction) for unambiguous structural validation, as done for triazole-oxadiazole hybrids with R-factors <0.05 .

Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?

- Step 1: Synthesize analogs with variations in substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic properties.

- Step 2: Evaluate bioactivity (e.g., antimicrobial, anticancer) via in vitro assays (MIC, IC₅₀). For example, oxadiazole-thiadiazole hybrids show MIC values of 2–8 µg/mL against S. aureus .

- Step 3: Correlate activity with computational parameters (e.g., logP, polar surface area) using QSAR models .

Q. How can the luminescent properties of this compound be exploited in materials science research?

- The rigid, conjugated structure of oxadiazoles enables applications in OLEDs or liquid crystals . Methodology includes:

- Measuring fluorescence quantum yield (Φ) in solution and solid states.

- Tuning emission wavelengths by introducing electron-donating groups (e.g., –OCH₃) on the phenyl ring, as seen in analogs with λₑₘ = 450–500 nm .

- Fabricating thin films via spin-coating to assess electroluminescent efficiency .

Q. What computational approaches are most suitable for predicting the reactivity and stability of this compound under varying conditions?

- DFT simulations (B3LYP/6-311G** basis set) can predict:

- Thermal stability : Decomposition pathways via bond dissociation energy (BDE) analysis.

- Solubility : COSMO-RS models to optimize solvent selection for recrystallization.

- Reactivity : Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Methodological Notes

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time from 48 hours to <6 hours while maintaining >90% yield .

- Data Validation : Cross-reference experimental XRD data with the Cambridge Structural Database (CSD) to confirm structural integrity .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.